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Introduction

Amphotericin B stands as a landmark therapeutic agent in the management of severe,

systemic fungal infections. For decades, it has been a crucial tool for clinicians combating life-

threatening mycoses, particularly in immunocompromised patient populations.[1][2] Despite the

development of newer antifungal agents, Amphotericin B's broad spectrum of activity and low

incidence of resistance ensure its continued relevance in modern medicine.[1][3] This technical

guide provides an in-depth overview of the discovery, origin, mechanism of action, and key

experimental data related to Amphotericin B, tailored for researchers, scientists, and drug

development professionals.

Discovery and Origin
Amphotericin B was first isolated in 1955 at the Squibb Institute for Medical Research.[4][5]

Researchers extracted the compound from a filamentous bacterium, Streptomyces nodosus,

which was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1][4]

[6] From this soil culture, two antifungal substances were identified: amphotericin A and

amphotericin B. The latter demonstrated superior antifungal activity and was subsequently

developed for clinical use, receiving its license in 1959.[1][4] For many years following its

introduction, Amphotericin B was the only effective therapy for invasive fungal diseases until

the advent of azole antifungals in the early 1980s.[4]
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Amphotericin B is a member of the polyene class of antifungal agents.[1] Its primary

mechanism of action involves binding to ergosterol, a critical sterol component of the fungal cell

membrane.[7][8] This binding leads to the formation of transmembrane channels or pores.[4][7]

The creation of these pores disrupts the integrity of the fungal cell membrane, causing a rapid

leakage of essential monovalent ions such as potassium (K+), sodium (Na+), hydrogen (H+),

and chloride (Cl−).[4] This loss of intracellular components ultimately leads to fungal cell death.

[4][8] More recent studies suggest that Amphotericin B may also exert its antifungal effect by

forming an extramembranous sponge-like layer that extracts ergosterol from the cell

membrane.[9] Additionally, there is evidence that Amphotericin B can induce oxidative stress

within the fungal cell, although the precise contribution of this to its overall efficacy is still being

elucidated.[4][10]

The selective toxicity of Amphotericin B for fungal cells over mammalian cells is attributed to

the difference in membrane sterol composition. While fungal membranes contain ergosterol,

mammalian cell membranes primarily contain cholesterol.[7] Amphotericin B has a higher

affinity for ergosterol than for cholesterol, which accounts for its targeted antifungal activity.[7]

However, its ability to bind to cholesterol to some extent is responsible for its dose-dependent

toxicity in humans, most notably nephrotoxicity.[7][11]
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Mechanism of Amphotericin B Action

Formulations
Due to its poor water solubility, the original formulation of Amphotericin B was complexed with

sodium deoxycholate (ABD) to create a colloidal suspension for intravenous administration.[4]

[12] This conventional formulation, while effective, is associated with significant infusion-related

side effects and nephrotoxicity.[12][13] To improve the safety profile of Amphotericin B, several
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lipid-based formulations have been developed.[13] These formulations are designed to reduce

toxicity while maintaining therapeutic efficacy.[13] The main types of lipid formulations include:

Liposomal Amphotericin B (L-AmB): Amphotericin B is encapsulated within a unilamellar

liposome.[4]

Amphotericin B Lipid Complex (ABLC): Amphotericin B is complexed with two phospholipids.

[4][12]

Amphotericin B Colloidal Dispersion (ABCD): Amphotericin B is complexed with cholesteryl

sulfate.[4]

These lipid formulations have been shown to have a lower incidence of nephrotoxicity

compared to the conventional deoxycholate formulation.[13][14]

Quantitative Data
The in vitro activity of Amphotericin B is typically quantified by determining the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents

visible growth of a microorganism.

Table 1: In Vitro Susceptibility of Various Fungi to Amphotericin B
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Fungal
Species

MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)

Candida albicans 0.03 - 1.0 0.25 0.5 - 1.0 [8][15][16]

Candida glabrata ≤ 0.12 - 2.0 0.5 - 1.0 1.0 - 2.0 [15]

Candida krusei 0.06 - 2.0 0.5 1.0 [17]

Candida

parapsilosis
0.03 - 1.0 0.25 0.5 [17]

Aspergillus

fumigatus
0.125 - 2.0 1.0 1.0 [18]

Cryptococcus

neoformans
0.125 - 1.0 0.5 1.0 [4]

Mucor spp. 0.03 - 2.0 - - [8]

Fusarium spp. 0.5 - >16 - - [18]

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are

inhibited, respectively.

Table 2: Clinical Efficacy of Amphotericin B Formulations in Invasive Fungal Infections
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Formulation
Fungal
Infection

Patient
Population

Response
Rate

Reference(s)

Amphotericin B

Lipid Complex

(ABLC)

Aspergillosis

Refractory/Intoler

ant to

conventional

therapy

42% [19]

Amphotericin B

Lipid Complex

(ABLC)

Disseminated

Candidiasis

Refractory/Intoler

ant to

conventional

therapy

67% [19]

Amphotericin B

Lipid Complex

(ABLC)

Zygomycosis

Refractory/Intoler

ant to

conventional

therapy

71% [19]

Liposomal

Amphotericin B

(L-AmB)

Cryptococcal

Meningitis
AIDS patients

Equivalent to

conventional

AmB

[2]

Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of Amphotericin B against yeast

isolates, based on the principles outlined by the Clinical and Laboratory Standards Institute

(CLSI) M27-A methodology.[18][20]

1. Preparation of Antifungal Stock Solution:

Prepare a stock solution of Amphotericin B powder in dimethyl sulfoxide (DMSO) at a

concentration of 1600 µg/mL.[20]

Store the stock solution at -70°C until use.[18]

2. Preparation of Microdilution Plates:
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Perform serial twofold dilutions of the Amphotericin B stock solution in RPMI 1640 medium

(with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final

concentrations ranging from 16 µg/mL to 0.03 µg/mL.[18][20]

Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.

Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Preparation of Fungal Inoculum:

Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.

Suspend several colonies in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5

x 10^6 CFU/mL).

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration

of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

Incubate the plates at 35°C for 24 to 48 hours.[18]

5. Interpretation of Results:

The MIC is determined as the lowest concentration of Amphotericin B that causes a

complete inhibition of visible growth as observed with the naked eye.[18]
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Conclusion
Amphotericin B remains a powerful and essential antifungal agent for the treatment of severe

systemic mycoses. Its discovery was a pivotal moment in the history of antimicrobial therapy,

providing a life-saving option for patients with previously untreatable infections. While its use is

associated with notable toxicity, the development of lipid-based formulations has significantly

improved its safety profile. A thorough understanding of its mechanism of action, in vitro activity,

and the protocols for its evaluation are fundamental for the continued development of novel

antifungal strategies and the effective clinical management of invasive fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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